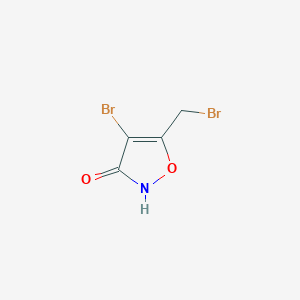
4-bromo-5-(bromomethyl)isoxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(bromomethyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two bromine atoms, one attached to the methyl group and the other to the isoxazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(bromomethyl)isoxazol-3(2H)-one typically involves the bromination of 5-methylisoxazol-3-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions usually involve the use of a solvent such as acetonitrile or dichloromethane and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(bromomethyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the isoxazole ring.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 5-methylisoxazol-3-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 4-azido-5-(bromomethyl)isoxazol-3(2H)-one, 4-thiocyanato-5-(bromomethyl)isoxazol-3(2H)-one, and 4-methoxy-5-(bromomethyl)isoxazol-3(2H)-one.
Oxidation Reactions: Products include various oxidized forms of the isoxazole ring.
Reduction Reactions: The major product is 5-methylisoxazol-3-one.
Scientific Research Applications
4-Bromo-5-(bromomethyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-5-(bromomethyl)isoxazol-3(2H)-one involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-methylisoxazol-3-ylamine: Similar structure but with an amine group instead of a bromomethyl group.
4-Bromo-2-fluoro-5-methylbenzonitrile: Contains a similar bromine substitution but with a different core structure.
5-Bromo-3-methylisoxazole: Similar isoxazole ring but with different substitution patterns.
Uniqueness
4-Bromo-5-(bromomethyl)isoxazol-3(2H)-one is unique due to the presence of two bromine atoms, which provide distinct reactivity and enable a wide range of chemical transformations. Its structure allows for selective modifications, making it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
83014-82-8 |
|---|---|
Molecular Formula |
C4H3Br2NO2 |
Molecular Weight |
256.88 g/mol |
IUPAC Name |
4-bromo-5-(bromomethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C4H3Br2NO2/c5-1-2-3(6)4(8)7-9-2/h1H2,(H,7,8) |
InChI Key |
XVGIJXGPTINVNG-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=O)NO1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



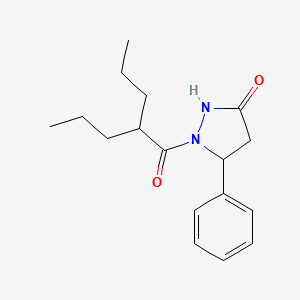
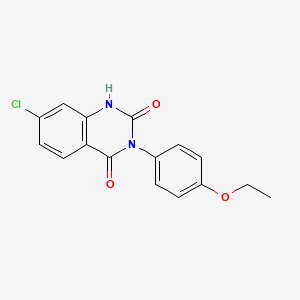
![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12915229.png)
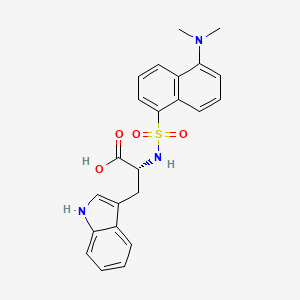
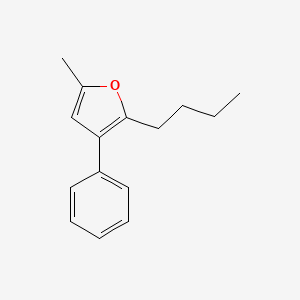
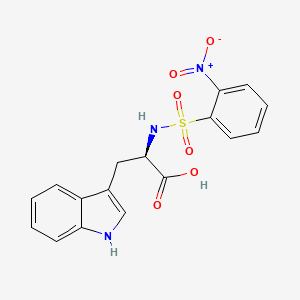

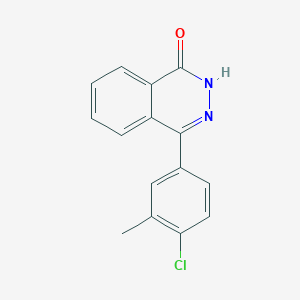
![(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol](/img/structure/B12915271.png)
![2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915279.png)



